![molecular formula C16H10O4 B1307614 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid CAS No. 37617-98-4](/img/structure/B1307614.png)
1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid
Overview
Description
1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid (OPICA) is a chemical compound that has a variety of applications and uses in the scientific community. It is a naturally occurring compound that is produced by the breakdown of certain plant products, and is also a common intermediate in the synthesis of a number of compounds. OPICA has been studied extensively and has been found to have a number of beneficial properties, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, OPICA has been found to have the potential to be used in a variety of laboratory experiments and applications.
Scientific Research Applications
Synthesis of Antitumor Agents
1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid derivatives have been used in the synthesis of novel antitumor agents. For instance, a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid, a compound with potential antitumor properties, has been developed (Mondal et al., 2003).
Amino Acid Derivatives
The creation of new amino acid derivatives based on 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid has been investigated. These derivatives have potential applications in various fields of chemistry and biology (Riabchenko et al., 2020).
Building Blocks in Organic Synthesis
Isochromene derivatives, including those related to 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid, are used as building blocks in organic synthesis. Their application includes the development of new chemical entities for pharmaceutical research (Aurich et al., 2012).
Ring Contracting Rearrangements
These compounds are involved in ring contracting rearrangements, leading to the formation of various chemical structures. These processes are important in the synthesis of complex organic molecules (Opatz & Ferenc, 2006).
Synthesis of Carbaldehydes
1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid derivatives are used in the efficient synthesis of isochromene carbaldehydes. These compounds have applications in medicinal chemistry and drug development (Moskvina et al., 2017).
Anticancer and Antimicrobial Properties
Derivatives of 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid have been synthesized and screened for their cytotoxic and antimicrobial effects. This research highlights their potential use in cancer therapy and as antimicrobial agents (Dang Thi et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound.
properties
IUPAC Name |
1-oxo-4-phenylisochromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(19)20-14/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYZSIFSEWJZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400789 | |
Record name | 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid | |
CAS RN |
37617-98-4 | |
Record name | 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.